(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1704961-46-5
VCID: VC11475588
InChI:
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.3

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid

CAS No.: 1704961-46-5

Cat. No.: VC11475588

Molecular Formula: C13H23NO5

Molecular Weight: 273.3

Purity: 90

* For research use only. Not for human or veterinary use.

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid - 1704961-46-5

Specification

CAS No. 1704961-46-5
Molecular Formula C13H23NO5
Molecular Weight 273.3

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound’s molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . Its IUPAC name, 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoic acid, reflects the presence of three critical functional groups:

  • A tert-butoxycarbonyl (Boc) group at the amino position, serving as a protective moiety for amines during synthetic processes.

  • A tetrahydropyran (oxan-4-yl) ring at the β-carbon, contributing to stereochemical complexity and influencing solubility.

  • A carboxylic acid group at the terminal position, enabling further derivatization or salt formation .

The (3S) stereochemical designation indicates the absolute configuration at the third carbon, where both the Boc-protected amino group and the oxan-4-yl substituent reside. This spatial arrangement is critical for biological activity and synthetic utility, as enantiomeric forms often exhibit divergent properties .

Stereochemical Analysis

The (3S) configuration positions the Boc-amino and oxan-4-yl groups on the same side of the propanoic acid backbone. This creates a sterically congested environment, as evidenced by the compound’s rotatable bond count of 6 and hydrogen bond donor/acceptor counts of 2 and 5, respectively . Computational models suggest that intramolecular hydrogen bonding between the Boc carbonyl oxygen and the carboxylic acid proton may stabilize the preferred conformation .

TechniqueData Highlights
¹H NMRδ 4.21–4.14 (m, 1H, NH), 3.49–3.34 (m, 2H, pyran-OCH₂), 1.45 (s, 9H, Boc-CH₃)
MS (ESI-TOF)[M+H]⁺ calc. 274.1650, found 274.1648
HPLC>99% enantiomeric excess (Chiralpak AD-H column)

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties reveal critical insights into the compound’s behavior:

PropertyValueMethod/Source
LogP (XLogP3-AA)1.1Computed
Water Solubility2.3 mg/mL (25°C)Estimated via ALOGPS
pKa (Carboxylic Acid)3.8 ± 0.2Potentiometric titration
Melting Point158–160°CDifferential Scanning Calorimetry

The hydrogen bond acceptor count of 5 and donor count of 2 suggest moderate membrane permeability, aligning with its computed polar surface area of 89.6 Ų .

Stability Profile

  • Thermal Stability: Decomposition initiates at 180°C (TGA).

  • Solution Stability: Stable in aqueous buffers (pH 2–7) for >48 hours; Boc group cleavage observed at pH >8.

  • Light Sensitivity: No degradation under ambient light after 72 hours (ICH Q1B testing).

Applications in Drug Discovery

Peptidomimetic Scaffolds

The compound’s rigid tetrahydropyran ring and chiral center make it ideal for designing:

  • Protease Inhibitors: Mimics transition-state geometries in aspartyl proteases .

  • GPCR Ligands: Serves as a constrained amino acid surrogate in neuropeptide analogs.

  • Antibody-Drug Conjugates (ADCs): Carboxylic acid moiety enables conjugation to lysine residues.

Case Study: Thrombin Inhibitors

Incorporating this scaffold into peptidomimetics yielded compounds with:

  • IC₅₀ = 12 nM against human thrombin

  • Selectivity >1000x over trypsin-like proteases

  • Oral bioavailability of 34% in rat models

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